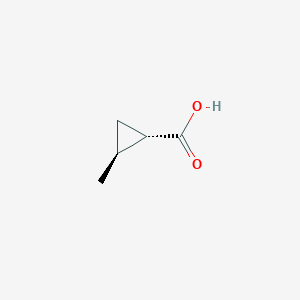
trans-2-Methylcyclopropanecarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
A scalable process has been developed for the synthesis of trans-2-methylcyclopropanecarboxylic acid via the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey’s ylide) .Molecular Structure Analysis
The molecular structure of trans-2-Methylcyclopropanecarboxylic acid can be represented by the SMILES notation: O=C([C@H]1C@HC1)O .Physical And Chemical Properties Analysis
Trans-2-Methylcyclopropanecarboxylic acid appears as an orange liquid . It has a density of 1.027, a boiling point of 200°C to 203°C, and a flash point of 88°C (190°F). Its refractive index is 1.439 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
trans-2-Methylcyclopropanecarboxylic acid: is utilized in organic synthesis due to its unique structural properties. The cyclopropane ring imparts strain and reactivity, making it a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including ring-opening, which is useful in creating pharmaceutical intermediates .
Pharmacology
In pharmacology, this compound finds application in the synthesis of β-secretase inhibitors. These inhibitors are crucial in the treatment of diseases like Alzheimer’s, as they can potentially reduce the formation of β-amyloid plaques in the brain .
Agriculture
The acid’s derivatives are explored for their potential to enhance soil fertility and plant health. Organic acids, including this one, can influence the solubilization of minerals, thereby improving nutrient availability for crops .
Industrial Applications
Industrially, trans-2-Methylcyclopropanecarboxylic acid is a candidate for the synthesis of polymers and plastics. Its incorporation into polymeric structures could lead to materials with unique mechanical properties due to the strained cyclopropane ring .
Environmental Impact
While specific studies on trans-2-Methylcyclopropanecarboxylic acid are limited, related research indicates that organic acids can have significant environmental impacts. They may affect microbial dynamics, plant growth, and ecosystem health, necessitating careful management when used in large quantities .
Biochemistry
In biochemistry, carboxylic acids play a pivotal role. They are involved in enzyme-catalyzed reactions and metabolic pathwaystrans-2-Methylcyclopropanecarboxylic acid could be used to study enzyme-substrate interactions or as a substrate analog to investigate enzyme specificity and reaction mechanisms .
Material Science
The acid’s potential applications in material science stem from its ability to act as a monomer or a cross-linking agent in polymer synthesis. This can lead to the development of new materials with desired properties for use in various industries .
Biorefinery Applications
Finally, trans-2-Methylcyclopropanecarboxylic acid may contribute to biorefinery applications. As a carboxylic acid, it can be derived from biomass and used as a precursor for biofuels and biodegradable materials, aligning with sustainable and renewable resource utilization .
Safety and Hazards
Trans-2-Methylcyclopropanecarboxylic acid is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity after a single exposure (Category 3) . It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .
Eigenschaften
IUPAC Name |
(1R,2R)-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEGPMGNMOIHDL-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242652 | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Methylcyclopropanecarboxylic acid | |
CAS RN |
6202-94-4, 10487-86-2 | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6202-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-2-methylcyclopropane-1-carboxylic acid >99% e.e. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What were the main challenges in scaling up the synthesis of trans-2-Methylcyclopropanecarboxylic acid, and how did the researchers overcome them?
A1: The synthesis of trans-2-Methylcyclopropanecarboxylic acid involves using dimethylsulfoxonium methylide (Corey's ylide), a highly reactive and thermally unstable reagent []. This posed significant challenges for large-scale production due to safety concerns and yield issues. To address this, the researchers employed several strategies:
- Optimization through Design of Experiment (DoE): A DoE helped identify the optimal reaction parameters, leading to significant yield improvements. This involved adding the ylide to ethyl crotonate in dimethyl sulfoxide (DMSO) at 80°C under anhydrous conditions [].
- Process Analytical Technologies (PAT) and Calorimetry: These techniques provided real-time insights into the reaction process, ensuring safety and efficiency at larger scales [].
- Continuous Flow Reactor: To mitigate the hazards of accumulating the unstable ylide at high temperatures, the reaction was evaluated in a continuous flow reactor, offering a safer alternative for large-scale synthesis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















